molecular formula C6H10N2O4 B157159 3,6-Bis(hydroxymethyl)-2,5-piperazinedione CAS No. 5625-41-2

3,6-Bis(hydroxymethyl)-2,5-piperazinedione

Cat. No.: B157159
CAS No.: 5625-41-2
M. Wt: 174.15 g/mol
InChI Key: SUWGHSHLNOADHI-UHFFFAOYSA-N
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Description

3,6-Bis(hydroxymethyl)-2,5-piperazinedione is a chemical compound with significant interest in various scientific fields It is a derivative of piperazine, characterized by the presence of two hydroxymethyl groups attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Bis(hydroxymethyl)-2,5-piperazinedione typically involves the reaction of piperazine with formaldehyde under controlled conditions. One common method involves the use of a formaldehyde solution in the presence of a catalyst to facilitate the hydroxymethylation of the piperazine ring. The reaction is usually carried out at a temperature range of 50-70°C, and the product is purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of biocatalysts has also been explored to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3,6-Bis(hydroxymethyl)-2,5-piperazinedione undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into derivatives with different functional groups.

    Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include aldehydes, carboxylic acids, and various substituted piperazine derivatives .

Scientific Research Applications

3,6-Bis(hydroxymethyl)-2,5-piperazinedione has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2,6-Bis(hydroxymethyl)pyridine: Similar in structure but with a pyridine ring instead of a piperazine ring.

    3,6-Bis(4-hydroxybenzyl)piperazine-2,5-dione: Contains benzyl groups instead of hydroxymethyl groups.

Uniqueness

3,6-Bis(hydroxymethyl)-2,5-piperazinedione is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3,6-bis(hydroxymethyl)piperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O4/c9-1-3-5(11)8-4(2-10)6(12)7-3/h3-4,9-10H,1-2H2,(H,7,12)(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUWGHSHLNOADHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(=O)NC(C(=O)N1)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60936199
Record name 3,6-Bis(hydroxymethyl)-3,6-dihydropyrazine-2,5-diol
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Molecular Weight

174.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5625-41-2, 15996-16-4
Record name 3,6-Bis(hydroxymethyl)-2,5-piperazinedione
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Bis(hydroxymethyl)-2,5-piperazinedione
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC508753
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Record name 3,6-Bis(hydroxymethyl)-3,6-dihydropyrazine-2,5-diol
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Record name 3,6-bis(hydroxymethyl)piperazine-2,5-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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